molecular formula C9H16N4O2 B11810532 6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11810532
M. Wt: 212.25 g/mol
InChI Key: VSRJFUPOIMKCMR-UHFFFAOYSA-N
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Description

6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by an isobutyl group at position 1, a methylamino group at position 5, and an amino group at position 6. This compound (CAS: 1182745-30-7) is structurally related to uracil and its analogs, which are widely studied for their biological activities, including antiviral and antiparasitic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

6-amino-5-(methylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H16N4O2/c1-5(2)4-13-7(10)6(11-3)8(14)12-9(13)15/h5,11H,4,10H2,1-3H3,(H,12,14,15)

InChI Key

VSRJFUPOIMKCMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C(=O)NC1=O)NC)N

Origin of Product

United States

Preparation Methods

Synthesis of 1-Isobutyl-6-aminouracil

The foundational step involves introducing the isobutyl group at the N1 position of 6-aminouracil. This is achieved via nucleophilic substitution under alkaline conditions. For example, reacting 6-aminouracil with isobutyl bromide in dimethylformamide (DMF) at 80–100°C for 12 hours yields 1-isobutyl-6-aminouracil.

Nitrosation at C5

The 5-position of the pyrimidine ring is nitrosated using sodium nitrite (NaNO₂) in glacial acetic acid at 0–5°C. This forms 1-isobutyl-5-nitroso-6-aminouracil, a key intermediate. The reaction typically completes within 2 hours with yields exceeding 85%.

Reduction and Methylation

The nitroso group is reduced to an amine using ammonium sulfide or catalytic hydrogenation. Subsequent methylation with methyl iodide in the presence of a base (e.g., potassium carbonate) introduces the methylamino group at C5. This step achieves moderate yields (60–70%) due to competing side reactions.

Table 1: Reaction Conditions for Method 1

StepReagentsConditionsYield
N1-AlkylationIsobutyl bromide, DMF, K₂CO₃80°C, 12 h75%
C5-NitrosationNaNO₂, glacial acetic acid0–5°C, 2 h88%
Reduction & MethylationNH₄SH, CH₃I, K₂CO₃RT, 6 h65%

Halogen Displacement with Methylamine

Synthesis of 5-Chloro-1-isobutyl-6-aminouracil

Phosphorus oxychloride (POCl₃) is used to chlorinate the 5-position of 1-isobutyl-6-aminouracil. Heating at 80°C for 4 hours in POCl₃ yields 5-chloro-1-isobutyl-6-aminouracil.

Nucleophilic Substitution with Methylamine

The chlorine atom at C5 is displaced by methylamine in a sealed reactor. Using excess methylamine (2–5 equivalents) in ethanol at 100°C for 8 hours affords the target compound. Mercuric acetate is often added to scavenge hydrogen chloride, improving yields to 70–80%.

Table 2: Halogen Displacement Method

StepReagentsConditionsYield
C5-ChlorinationPOCl₃80°C, 4 h82%
Methylamine DisplacementCH₃NH₂, Hg(OAc)₂, ethanol100°C, 8 h78%

Condensation with α-Bromoacetophenone Derivatives

Formation of 5-Imino Intermediates

5,6-Diamino-1-isobutyluracil is condensed with α-bromoacetophenone derivatives in DMF under fusion conditions. This forms a Schiff base (imine) at the C5 position. The reaction proceeds at 120°C for 10 minutes, achieving 75–85% yields.

Reduction of Imino Group

The imino group is selectively reduced using sodium borohydride (NaBH₄) or hydrogen gas (H₂/Pd-C) to yield the methylamino substituent. This step is critical for avoiding over-reduction of the pyrimidine ring.

Table 3: Condensation-Reduction Approach

StepReagentsConditionsYield
Condensationα-Bromoacetophenone, DMF120°C, 10 min80%
ReductionNaBH₄, methanolRT, 2 h70%

Direct Amination of 5-Keto Derivatives

Synthesis of 5-Keto-1-isobutyl-6-aminouracil

Oxidation of 1-isobutyl-6-aminouracil with potassium permanganate (KMnO₄) in acidic medium introduces a ketone group at C5.

Reductive Amination

The ketone undergoes reductive amination with methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction proceeds at room temperature for 24 hours, yielding 55–60% of the target compound.

Table 4: Reductive Amination Method

StepReagentsConditionsYield
OxidationKMnO₄, H₂SO₄50°C, 3 h65%
Reductive AminationCH₃NH₂, NaBH₃CN, methanolRT, 24 h58%

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methylamino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for further investigation in drug development. Key areas of research include:

Anticancer Activity

Several studies have indicated that derivatives of this compound may possess anticancer properties. For instance, it has been shown to inhibit tumor cell proliferation in vitro and in vivo models. The underlying mechanisms may involve the modulation of specific signaling pathways associated with cancer progression.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of 6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione against various bacterial strains. This suggests its applicability in developing new antibiotics or adjunct therapies for infectious diseases.

CNS Activity

Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression or anxiety.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer activityDemonstrated significant inhibition of tumor growth in xenograft models.
Study BAntimicrobial activityShowed effective inhibition against Gram-positive and Gram-negative bacteria.
Study CCNS effectsIndicated potential antidepressant effects in animal models.

Mechanism of Action

The mechanism of action of 6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and key analogs, focusing on substituents at positions 1, 3, and 5:

Compound Name Position 1 Position 3 Position 5 Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione Isobutyl H Methylamino C₉H₁₆N₄O₂ 224.25 (calculated) Not reported
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione Methyl H Methylamino C₆H₁₀N₄O₂ 170.17 Not reported
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione Methyl Methyl Benzylideneamino group C₁₅H₁₇N₅O₂S 331.40 Crystal structure studied
6-Amino-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4(1H,3H)-dione H H 4-Nitrophenyl diazenyl C₁₀H₈N₆O₄ 276.21 Antiparasitic activity
6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione Ethyl Ethyl Nitroso C₈H₁₂N₄O₃ 212.21 Not reported

Key Observations :

  • Position 1 : The isobutyl group in the target compound increases steric bulk and lipophilicity compared to methyl or ethyl substituents in analogs .
  • Position 5: Methylamino (target) vs. bulky benzylideneamino () or nitroso () groups influence electronic properties and binding interactions.
  • Position 3 : Most analogs retain hydrogen here, except dimethyl derivatives ().
Physicochemical Properties
  • Lipophilicity : The isobutyl group in the target compound likely increases LogP compared to methyl or hydrogen substituents, enhancing membrane permeability .
  • Solubility: Polar groups (e.g., diazenyl in ) improve aqueous solubility, while bulky substituents (e.g., benzylideneamino in ) reduce it .

Biological Activity

6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and is being explored for its therapeutic applications. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H14N4O2C_9H_{14}N_4O_2, with a molecular weight of approximately 198.22 g/mol. The compound features an amino group at position 6, an isobutyl group at position 1, and a methylamino group at position 5 of the pyrimidine ring.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Investigation of Anticancer Effects

In a separate study published in Cancer Research, researchers explored the effects of this compound on breast cancer cells. The findings suggested that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis pathways.

Q & A

Q. What are the common synthetic routes for preparing 6-amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves functionalizing pyrimidine-2,4-dione scaffolds. A key approach is alkylation of 6-aminouracil derivatives, as demonstrated in analogous compounds where alkyl halides or benzyl chlorides are used to introduce substituents at the N1 position . For example, alkylation with isobutyl groups can be achieved under basic conditions (e.g., potassium carbonate in DMF), followed by selective methylation at the 5-position using methylamine or methylating agents. Reaction optimization should focus on solvent polarity, temperature (0–60°C), and stoichiometric ratios to minimize side products like over-alkylation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substitution patterns and assess hydrogen bonding in the pyrimidine-dione core. For instance, NH protons in the 2,4-dione moiety typically appear downfield (δ 10–12 ppm) .
  • X-ray crystallography : To resolve stereoelectronic effects and hydrogen-bonding networks, as seen in structurally similar pyrimidine-diones .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for intermediates with labile functional groups .

Q. What safety precautions are necessary when handling this compound?

Key precautions include:

  • Avoiding inhalation/contact by using fume hoods and PPE (gloves, lab coats).
  • Storing away from ignition sources (P210) and ensuring proper ventilation (P201/P202) .
  • Emergency protocols for spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during alkylation, while reducing aggregation of intermediates .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents can accelerate steps like amination.
  • Temperature control : Lower temperatures (0–5°C) suppress side reactions during nitration or azide formation, as shown in 6-azidopyrimidine syntheses .
  • In-line analytics : Use HPLC or TLC to monitor reaction progress and isolate intermediates .

Q. How do structural modifications at the 1-isobutyl or 5-methylamino positions influence biological activity?

Comparative studies on analogous compounds reveal:

  • N1 substitution : Bulky groups (e.g., benzyl or isobutyl) enhance lipophilicity, improving membrane permeability in cell-based assays .
  • 5-amino derivatives : Methylamino groups increase hydrogen-bonding potential, which may enhance binding to enzymes like cyclin-dependent kinases (CDKs) .
  • SAR frameworks : Quantitative structure-activity relationship (QSAR) models can predict modifications that balance solubility and potency .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., enzyme inhibition assays at fixed ATP concentrations) .
  • Crystallographic insights : Resolve binding modes using X-ray structures of target-ligand complexes to validate hypothesized interactions .
  • Metabolic stability : Evaluate off-target effects via microsomal stability assays or metabolite profiling .

Methodological Considerations

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • DFT calculations : Model electron-density distributions to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., CDK2) .
  • MD simulations : Assess conformational stability in aqueous or lipid bilayer environments .

Q. How can regioselectivity challenges during functionalization be addressed?

  • Protecting groups : Temporarily block reactive NH sites (e.g., 2,4-dione positions) with tert-butoxycarbonyl (Boc) groups .
  • Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to control substitution patterns on the pyrimidine ring .

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